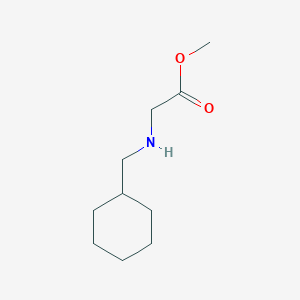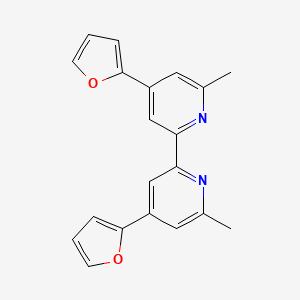
3-Oxocitalopram oxalate
Übersicht
Beschreibung
3-Oxocitalopram oxalate is a chemical compound related to citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders. The molecular formula of this compound is C20H19FN2O2.C2H2O4, and it is characterized by its racemic stereochemistry . This compound is an intermediate in the synthesis of citalopram and its enantiomer, escitalopram, which are widely used in clinical settings.
Wirkmechanismus
Target of Action
3-Oxocitalopram oxalate is a derivative of escitalopram, which is a selective serotonin reuptake inhibitor (SSRI) and the S-enantiomer of racemic citalopram . The primary target of escitalopram is the serotonin transporter (SERT) . The SERT plays a crucial role in the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .
Mode of Action
Escitalopram, and by extension this compound, works by inhibiting the reuptake of serotonin in the brain, thereby increasing the levels of serotonin in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which is associated with mood elevation .
Biochemical Pathways
The action of this compound primarily affects the serotonergic pathway in the central nervous system . By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, enhancing the overall serotonergic neurotransmission . The downstream effects include mood regulation, appetite control, and sleep cycle regulation .
Pharmacokinetics
Escitalopram is rapidly absorbed and reaches maximum plasma concentrations in approximately 3–4 hours after either single or multiple-dose administration . The elimination half-life of escitalopram is about 27–33 hours, which is consistent with once-daily administration . The oral plasma clearance of escitalopram is 600 mL/min, of which approximately 7% is due to renal clearance . These properties likely extend to this compound, affecting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonergic neurotransmission . This leads to mood elevation, which is why escitalopram and its derivatives are used in the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), and other select psychiatric disorders such as obsessive-compulsive disorder (OCD) .
Vorbereitungsmethoden
The synthesis of 3-Oxocitalopram oxalate involves several steps, starting from the precursor compounds. One common method involves the isolation of a diol compound as an oxalate salt, followed by the resolution of the diol compound and cyclization to form the desired product . The reaction conditions typically include the use of solvents such as methanol and catalysts to facilitate the cyclization process. Industrial production methods often involve optimizing these steps to achieve high yields and purity.
Analyse Chemischer Reaktionen
3-Oxocitalopram oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like cyanide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Oxocitalopram oxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of citalopram and escitalopram, which are important SSRIs.
Biology: Research involving this compound helps in understanding the biochemical pathways and mechanisms of SSRIs.
Medicine: The compound is crucial in the development of antidepressant medications and studying their pharmacokinetics and pharmacodynamics.
Industry: It is used in the pharmaceutical industry for the large-scale production of SSRIs.
Vergleich Mit ähnlichen Verbindungen
3-Oxocitalopram oxalate is similar to other compounds in the citalopram family, such as:
Citalopram: A racemic mixture used as an antidepressant.
Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity for the serotonin transporter.
Desmethylcitalopram: A metabolite of citalopram with reduced pharmacological activity.
The uniqueness of this compound lies in its role as a key intermediate in the synthesis of these clinically important SSRIs, highlighting its importance in both research and industrial applications .
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-2-benzofuran-5-carbonitrile;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2.C2H2O4/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20;3-1(4)2(5)6/h4-9,12H,3,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOSHXRAOKIVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(=O)O1)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440961-11-4 | |
| Record name | 3-Oxocitalopram oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1440961114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-OXOCITALOPRAM OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJH9W62EFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


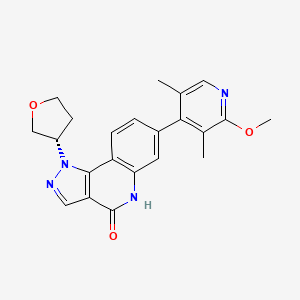


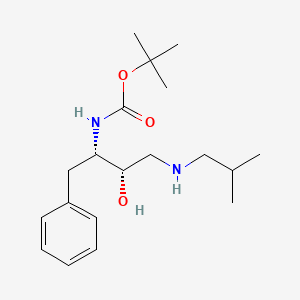
![tert-Butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B3322274.png)
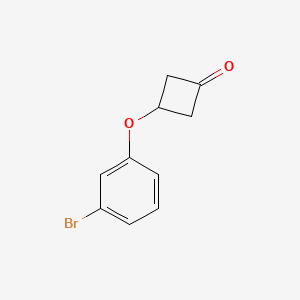

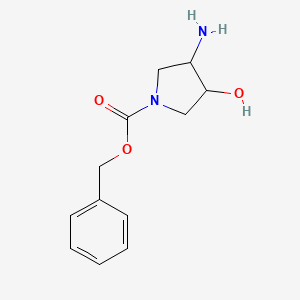

![Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3322306.png)
